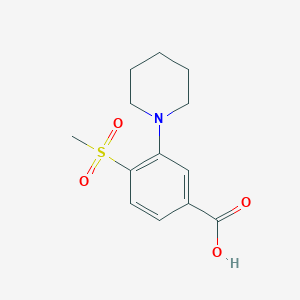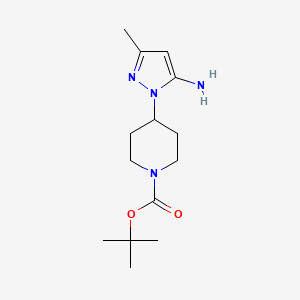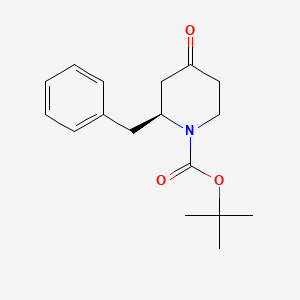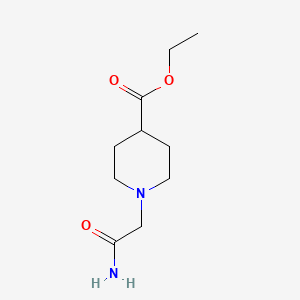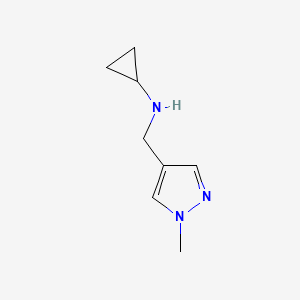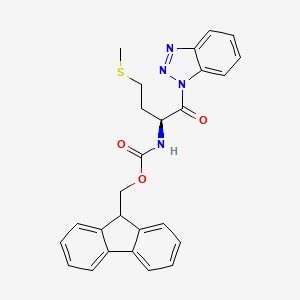![molecular formula C14H18N2O4 B1328811 [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-essigsäure CAS No. 1142211-76-4](/img/structure/B1328811.png)
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid is a chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32. It is primarily used in proteomics research and has various applications in scientific studies .
Wissenschaftliche Forschungsanwendungen
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with theGenome polyprotein in the Hepatitis C virus genotype 1b (isolate BK) .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid involves the reaction of morpholine with phenylglycine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid, which can be used for further research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]acetic acid: This compound is similar in structure and function.
Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl-: Another compound with similar properties and applications.
Uniqueness
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and research applications makes it a valuable compound in scientific studies .
Eigenschaften
IUPAC Name |
2-(N-(2-morpholin-4-yl-2-oxoethyl)anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-6-8-20-9-7-15)10-16(11-14(18)19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARZLVBWMPPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224959 |
Source


|
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-76-4 |
Source


|
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
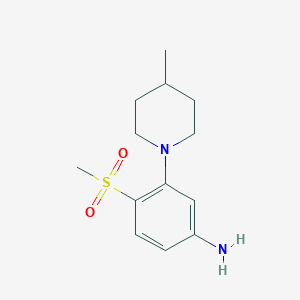
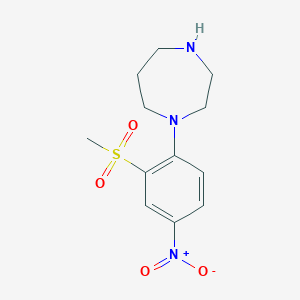
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
